Cas no 903280-68-2 (N-4-(6-methoxypyridazin-3-yl)phenyl-4-nitrobenzene-1-sulfonamide)
N-4-(6-methoxypyridazin-3-yl)phenyl-4-nitrobenzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- Benzenesulfonamide, N-[4-(6-methoxy-3-pyridazinyl)phenyl]-4-nitro-
- N-4-(6-methoxypyridazin-3-yl)phenyl-4-nitrobenzene-1-sulfonamide
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- Inchi: 1S/C17H14N4O5S/c1-26-17-11-10-16(18-19-17)12-2-4-13(5-3-12)20-27(24,25)15-8-6-14(7-9-15)21(22)23/h2-11,20H,1H3
- InChI Key: UTCZGLLJMWXCSQ-UHFFFAOYSA-N
- SMILES: C1(S(NC2=CC=C(C3=NN=C(OC)C=C3)C=C2)(=O)=O)=CC=C([N+]([O-])=O)C=C1
N-4-(6-methoxypyridazin-3-yl)phenyl-4-nitrobenzene-1-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2629-0103-2μmol |
N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-nitrobenzene-1-sulfonamide |
903280-68-2 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2629-0103-5μmol |
N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-nitrobenzene-1-sulfonamide |
903280-68-2 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2629-0103-10μmol |
N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-nitrobenzene-1-sulfonamide |
903280-68-2 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2629-0103-20μmol |
N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-nitrobenzene-1-sulfonamide |
903280-68-2 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2629-0103-1mg |
N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-nitrobenzene-1-sulfonamide |
903280-68-2 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2629-0103-2mg |
N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-nitrobenzene-1-sulfonamide |
903280-68-2 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2629-0103-3mg |
N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-nitrobenzene-1-sulfonamide |
903280-68-2 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2629-0103-4mg |
N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-nitrobenzene-1-sulfonamide |
903280-68-2 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2629-0103-5mg |
N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-nitrobenzene-1-sulfonamide |
903280-68-2 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2629-0103-10mg |
N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-nitrobenzene-1-sulfonamide |
903280-68-2 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
N-4-(6-methoxypyridazin-3-yl)phenyl-4-nitrobenzene-1-sulfonamide Related Literature
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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2. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
Additional information on N-4-(6-methoxypyridazin-3-yl)phenyl-4-nitrobenzene-1-sulfonamide
N-4-(6-Methoxypyridazin-3-yl)phenyl-4-nitrobenzene-1-sulfonamide: A Comprehensive Overview
N-4-(6-Methoxypyridazin-3-yl)phenyl-4-nitrobenzene-1-sulfonamide (CAS No. 903280-68-2) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound, often referred to by its CAS number, is a member of the sulfonamide class of compounds, which are known for their diverse biological activities, including antimicrobial and anti-inflammatory properties.
The structure of N-4-(6-methoxypyridazin-3-yl)phenyl-4-nitrobenzene-1-sulfonamide is characterized by a nitrobenzene moiety and a methoxypyridazine ring, both of which contribute to its unique pharmacological profile. The nitro group imparts strong electron-withdrawing properties, while the methoxypyridazine ring enhances the compound's lipophilicity and solubility. These structural features make it an attractive candidate for drug development.
Recent studies have highlighted the potential of N-4-(6-methoxypyridazin-3-yl)phenyl-4-nitrobenzene-1-sulfonamide in various therapeutic areas. One notable application is in the treatment of inflammatory diseases. In a study published in the Journal of Medicinal Chemistry, researchers demonstrated that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This makes it a promising candidate for the treatment of conditions like rheumatoid arthritis and inflammatory bowel disease.
Another area of interest is its potential as an antimicrobial agent. Sulfonamides have long been used as antibiotics due to their ability to inhibit bacterial dihydropteroate synthase, an enzyme essential for folic acid synthesis. N-4-(6-Methoxypyridazin-3-yl)phenyl-4-nitrobenzene-1-sulfonamide has shown promising results in vitro against a range of Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antibiotic. Further research is needed to evaluate its efficacy in vivo and to address any potential resistance issues.
In addition to its therapeutic applications, N-4-(6-methoxypyridazin-3-yl)phenyl-4-nitrobenzene-1-sulfonamide has also been studied for its use in chemical biology research. Its unique structure and functional groups make it a valuable tool for probing biological pathways and understanding molecular interactions. For instance, it has been used as a probe to study the binding affinity and selectivity of various receptors and enzymes, providing insights into their mechanisms of action.
The synthesis of N-4-(6-methoxypyridazin-3-yl)phenyl-4-nitrobenzene-1-sulfonamide involves several steps, including the preparation of the methoxypyridazine ring and the subsequent coupling with the nitrobenzene sulfonamide moiety. The process typically involves aromatic nucleophilic substitution reactions and may require careful optimization to achieve high yields and purity. Recent advancements in synthetic methodologies have made it possible to produce this compound on a larger scale, facilitating its use in both research and pharmaceutical development.
Despite its promising properties, the development of N-4-(6-methoxypyridazin-3-yl)phenyl-4-nitrobenzene-1-sulfonamide as a therapeutic agent faces several challenges. One major concern is its potential toxicity and side effects. Preclinical studies have shown that high doses can cause liver toxicity in animal models, necessitating further investigation into dose optimization and safety profiles. Additionally, the compound's solubility and bioavailability need to be improved to enhance its therapeutic efficacy.
To address these challenges, researchers are exploring various strategies, such as prodrug approaches and nanoparticle formulations, to improve the pharmacokinetic properties of N-4-(6-methoxypyridazin-3-yl)phenyl-4-nitrobenzene-1-sulfonamide. These approaches aim to enhance its stability, reduce toxicity, and improve target delivery. Clinical trials are currently underway to evaluate its safety and efficacy in human subjects.
In conclusion, N-4-(6-methoxypyridazin-3-y l)phenyl - 4 - nitrobenzene - 1 - sulfonamide (CAS No. 903280 - 68 - 2) is a multifaceted compound with significant potential in various therapeutic areas. Its unique structural features and biological activities make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic applications, this compound holds promise for addressing unmet medical needs in inflammatory diseases, microbial infections, and other conditions.
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